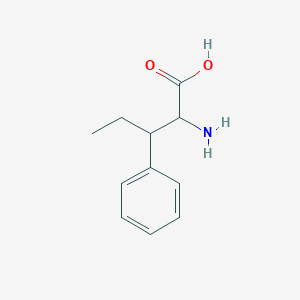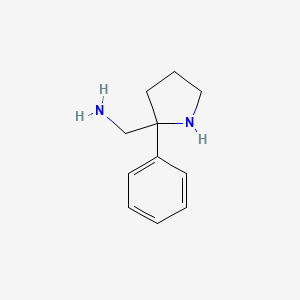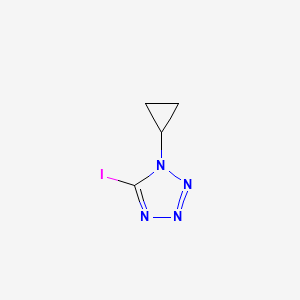
3-Chloro-3-methylbutan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-methylbutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H13Cl2N. It is a derivative of butan-2-amine, where a chlorine atom is substituted at the third position and a methyl group is attached to the same carbon. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methylbutan-2-amine hydrochloride typically involves the chlorination of 3-methylbutan-2-amine. One common method is to react 3-methylbutan-2-amine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 3-methylbutan-2-ol.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form 3-methylbutan-2-amine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 3-Methylbutan-2-ol.
Oxidation: 3-Chloro-3-methylbutan-2-nitroso or 3-chloro-3-methylbutan-2-nitro.
Reduction: 3-Methylbutan-2-amine.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-methylbutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-methylbutan-1-amine hydrochloride
- 3-Chloro-3-methylbutan-2-amine
- 3-Methylbutan-2-amine hydrochloride
Uniqueness
3-Chloro-3-methylbutan-2-amine hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom. This structural feature imparts distinct chemical properties, making it more reactive in certain types of reactions compared to its analogs.
Eigenschaften
Molekularformel |
C5H13Cl2N |
|---|---|
Molekulargewicht |
158.07 g/mol |
IUPAC-Name |
3-chloro-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4(7)5(2,3)6;/h4H,7H2,1-3H3;1H |
InChI-Schlüssel |
ODQDMDWUUUTGCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
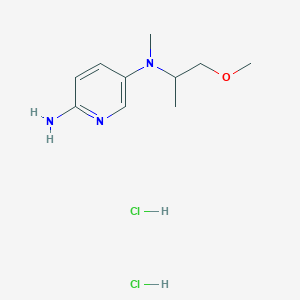



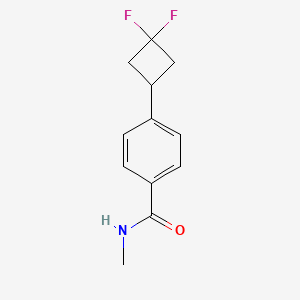
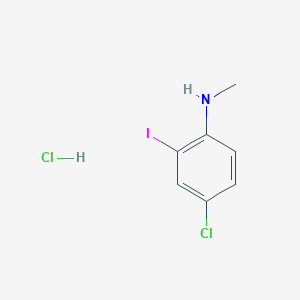
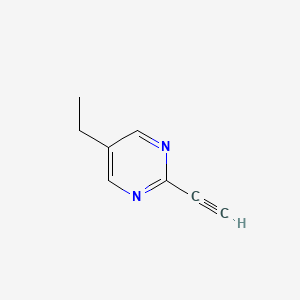
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)

